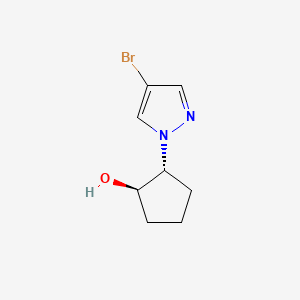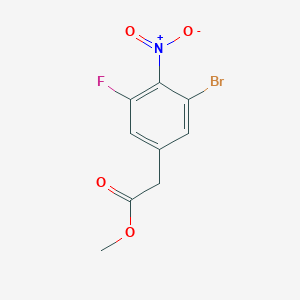
4-(4-Fluoropyrrolidin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoropyrrolidin-3-yl)benzoic acid: is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction setups .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound can be used in the development of new materials and chemicals for industrial applications. Its unique properties can be leveraged to create products with improved performance and functionality .
Wirkmechanismus
The mechanism of action of 4-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring can enhance the compound’s ability to interact with proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Pyridin-4-yl)benzoic acid: This compound features a pyridine ring instead of a pyrrolidine ring and lacks the fluorine atom.
4-(3-Fluorophenyl)pyrrolidine: This compound has a fluorine atom on the phenyl ring instead of the pyrrolidine ring.
Uniqueness: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid is unique due to the combination of the fluorine-substituted pyrrolidine ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
4-(4-fluoropyrrolidin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-1-3-8(4-2-7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
SPUFLCLAVLZBOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)F)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


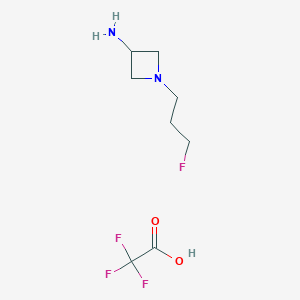
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
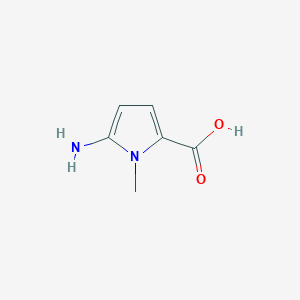
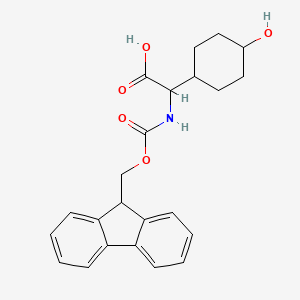
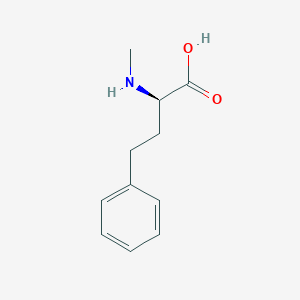
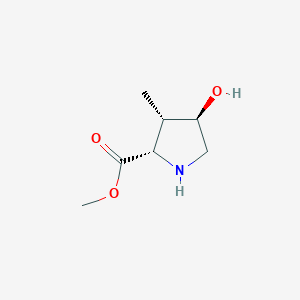


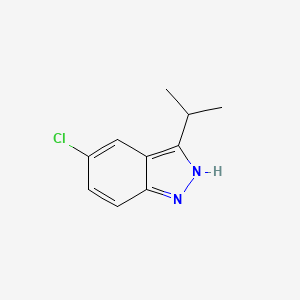
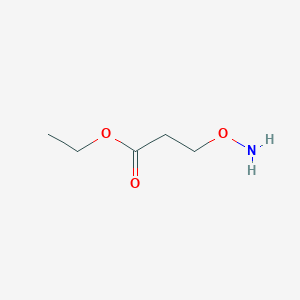

![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
